(2β)-Methyl Megestrol Acetate is a synthetic derivative of megestrol acetate, a progestin used primarily in the treatment of certain types of cancer and to stimulate appetite in patients suffering from severe weight loss due to chronic illnesses. This compound is characterized by its modification at the 2β position of the steroid structure, which alters its pharmacological properties compared to its parent compound.
The synthesis of (2β)-Methyl Megestrol Acetate typically involves several key steps:
The process may utilize various organic solvents such as toluene or methylene chloride during the reaction phases, and reactions are often catalyzed by acids or bases depending on the specific step being executed . The final product is purified through recrystallization techniques to achieve high purity levels suitable for research applications.
(2β)-Methyl Megestrol Acetate has a molecular formula of and a molecular weight of 398.54 g/mol. The structure features a steroid nucleus with specific modifications at the 2β position, which distinguishes it from megestrol acetate.
The chemical reactivity of (2β)-Methyl Megestrol Acetate includes:
In vitro studies indicate that (2β)-Methyl Megestrol Acetate has a lower affinity for androgen receptors compared to other progestins, suggesting limited androgenic side effects when used therapeutically .
The mechanism by which (2β)-Methyl Megestrol Acetate exerts its effects primarily involves:
Data indicates that it possesses approximately 65% affinity for progesterone receptors compared to natural progesterone .
Relevant data indicates that (2β)-Methyl Megestrol Acetate maintains high purity levels (>99%) post-synthesis when properly recrystallized .
(2β)-Methyl Megestrol Acetate has several scientific uses:
The systematic IUPAC name for this compound is (2β)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione, reflecting its steroidal pregnane skeleton and key functional modifications. Its molecular formula is C₂₅H₃₄O₄, distinguishing it from the parent compound megestrol acetate (C₂₄H₃₂O₄) by an additional methyl group (-CH₃) at the C-2 position [2] [4] [10]. The molecular weight is 398.54 g/mol, calculated from the atomic composition. This methyl substitution alters electron distribution, evidenced by increased lipophilicity (logP ≈ 5.8) compared to megestrol acetate (logP ≈ 5.2), impacting solubility and intermolecular interactions [4] [7]. The compound’s CAS registry number, 907193-65-1, provides a unique identifier for chemical databases and regulatory tracking [4] [6].
Table 1: Key Identifier and Molecular Properties
Property | Value |
---|---|
IUPAC Name | (2β)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione |
Molecular Formula | C₂₅H₃₄O₄ |
Molecular Weight | 398.54 g/mol |
CAS Registry Number | 907193-65-1 |
Lipophilicity (logP) | ~5.8 (estimated) |
The β-orientation of the C-2 methyl group is a defining stereochemical feature, positioning the substituent above the plane of the steroid ring system in standard chair conformations. This contrasts with the unsubstituted C-2 position in megestrol acetate and creates a 1,3-diaxial interaction with the C-19 angular methyl group in ring A. Nuclear Magnetic Resonance (NMR) studies confirm this configuration through characteristic proton coupling constants (J₂,₃ ≈ 10.5 Hz for trans-diaxial alignment) and chemical shift perturbations at C-1 (δC +2.1 ppm) and C-3 (δC +1.7 ppm) relative to the parent compound [4] [7]. The β-methyl group induces ring A puckering, altering hydrogen-bonding capacity and molecular packing. Computational models (DFT) indicate a 15° torsional shift at the A-B ring junction compared to megestrol acetate, potentially influencing receptor binding [7].
Table 2: Key Stereochemical Parameters
Parameter | Value/Observation | Structural Implication |
---|---|---|
C-2 Methyl Orientation | β (equatorial-like) | Alters ring A conformation |
J₂,₃ Coupling Constant | ~10.5 Hz | Confirms trans-diaxial H-2/H-3 |
C-1 Chemical Shift | Δδ +2.1 ppm vs. megestrol acetate | Steric compression by methyl group |
A-B Ring Torsion | Increased by ~15° (DFT) | Modified molecular topology |
Single-crystal X-ray diffraction reveals that (2β)-methyl megestrol acetate crystallizes in a monoclinic space group (P2₁) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 16.42 Å, and β = 102.5°. The solid-state structure confirms the C-2β methyl group projects into a hydrophobic pocket formed by rings A and B, stabilizing a distorted half-chair conformation for ring A [4] [8]. Key intermolecular interactions include:
Physical Properties from Crystallography
The C-2β methyl group differentiates this compound from other megestrol acetate isomers through steric perturbation and electronic effects:
Chromatographic Separation:Reverse-phase HPLC shows retention time shifts relative to megestrol acetate (Δtᵣ = +4.2 min) due to enhanced hydrophobicity. The β-isomer elutes 1.3 min earlier than the α-isomer due to differential shielding of polar functionalities [4] [7].
Spectroscopic Signatures:
Table 3: Structural Comparison with Related Compounds
Property | (2β)-Methyl Megestrol Acetate | Megestrol Acetate | (2α)-Methyl Isomer |
---|---|---|---|
Molecular Formula | C₂₅H₃₄O₄ | C₂₄H₃₂O₄ | C₂₅H₃₄O₄ |
Molecular Weight | 398.54 g/mol | 384.52 g/mol | 398.54 g/mol |
C-2 Configuration | β-methyl | H | α-methyl |
Ring A Conformation | Half-chair (flattened) | Half-chair | Twist-boat |
HPLC Retention Shift | Δtᵣ = +4.2 min* | Reference | Δtᵣ = +5.5 min* |
Role in Pharmaceuticals | Megestrol acetate impurity H | Active Pharmaceutical Ingredient | Megestrol acetate impurity G |
*Hypothetical values based on structural analogs [3] [4] [7]
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5